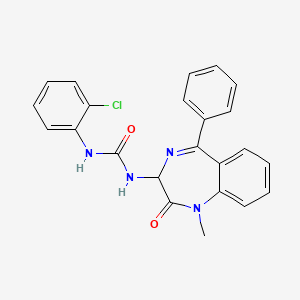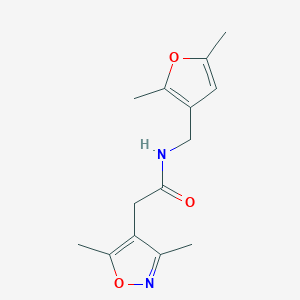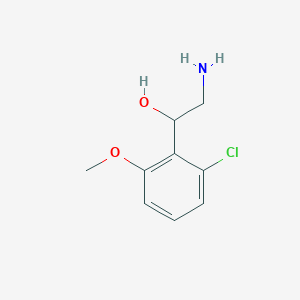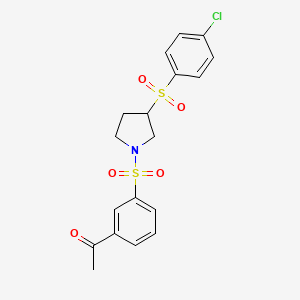
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Forms and Bioavailability
- The compound's polymorphs have been investigated, revealing two crystalline forms (alpha and beta) obtained through recrystallization. These forms, sparingly soluble in water, have shown enhanced bioavailability when solubilized using specific methods like spray-dried solid dispersion, which notably improves drug absorption in dogs (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
- Synthesized variants of this compound, such as YF476, have been identified as potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonists. Their pharmacological profiles have been explored both in vitro and in vivo, demonstrating significant impacts on gastric acid secretion and potential therapeutic implications for gastroesophageal reflux disease (Takinami et al., 1997); (Semple et al., 1997).
Radiolabeled Benzodiazepines for Tumor Targeting
- Development of radioiodinated benzodiazepines, including variants of this compound, as selective antagonists for cholecystokinin receptors. These compounds demonstrate promise for in vivo tumor targeting due to their high affinity and selective antagonism at specific receptor types, offering potential advancements in cancer treatment and diagnostic imaging (Akgün et al., 2009).
Antioxidant Activity
- Derivatives of this compound have been synthesized and evaluated for their antioxidant activity, contributing to the understanding of their potential therapeutic applications beyond their primary pharmacological targets (George et al., 2010).
Antimicrobial Properties
- Novel derivatives containing the core structure of this compound have been synthesized and tested for antimicrobial properties. Such research broadens the potential applications of these compounds in combating microbial infections (Rani et al., 2014).
Solubility and Dispersion
- Studies on the solubility of this compound, particularly in specific solvent mixtures, contribute to understanding its physical and chemical properties, which are critical for pharmaceutical formulation and drug delivery system optimization (Soltanpour et al., 2010).
Colloidal Particle Formation
- Investigations into the formation and stability of colloidal particles from solid dispersion systems containing this compound have provided insights into its pharmaceutical properties and potential applications in drug delivery (Yano et al., 1996).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-14-8-5-11-16(19)20(15-9-3-2-4-10-15)26-21(22(28)29)27-23(30)25-18-13-7-6-12-17(18)24/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGMRJCVGUNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)




![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)
![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)